molecular formula C16H19N B1453702 {4-[4-(Propan-2-yl)phenyl]phenyl}methanamine CAS No. 1049144-40-2

{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine

Cat. No.: B1453702
CAS No.: 1049144-40-2
M. Wt: 225.33 g/mol
InChI Key: HUPSPBGENGJALH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Propan-2-yl)phenyl]phenyl}methanamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 4-isopropylnitrobenzene, using hydrogen gas in the presence of a palladium catalyst. This reduction yields 4-isopropylaniline, which can then be subjected to a reductive amination reaction with benzaldehyde to form the desired product.

Another method involves the direct amination of 4-isopropylbenzyl chloride with ammonia or an amine under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: It can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines or alkanes. Substitution reactions can lead to a variety of substituted benzylamine derivatives.

Scientific Research Applications

{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of {4-[4-(Propan-2-yl)phenyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: The parent compound, which lacks the isopropyl substitution.

    4-Methylbenzylamine: A similar compound with a methyl group instead of an isopropyl group.

    4-Chlorobenzylamine: A derivative with a chlorine atom at the para position.

Uniqueness

{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

Properties

IUPAC Name

[4-(4-propan-2-ylphenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(11-17)4-6-15/h3-10,12H,11,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPSPBGENGJALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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